Citalopram-d4-Hydrobromid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2,8-Chinolindiol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese verschiedener heterozyklischer Verbindungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2,8-Chinolindiol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Als Chinolonderivat kann es mit bakterieller DNA-Gyrase und Topoisomerase IV interagieren, ihre Aktivität hemmen und so eine antibakterielle Wirkung entfalten. Darüber hinaus ermöglichen seine Hydroxylgruppen die Teilnahme an Redoxreaktionen, was zu seiner biologischen Aktivität beiträgt .

Wirkmechanismus

Target of Action

Citalopram-d4 Hydrobromide, also known as Citalopram-d4, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . Its primary target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4), which is responsible for the reuptake of serotonin from nerve synapses . By inhibiting this transporter, Citalopram-d4 increases the availability of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

Citalopram-d4 interacts with its target, the serotonin transporter, by binding to it and inhibiting its function . This inhibition prevents the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin in the synaptic gap . The increased serotonin levels enhance serotonergic transmission in the central nervous system (CNS), which can help alleviate symptoms of depression .

Biochemical Pathways

The primary biochemical pathway affected by Citalopram-d4 is the serotonergic pathway. By inhibiting the reuptake of serotonin, Citalopram-d4 enhances serotonergic transmission . This can lead to downstream effects such as improved mood and reduced anxiety . The specific pathways and their downstream effects can vary between individuals, with some studies suggesting that in clinical responders, neural function pathways are primarily up- or downregulated, while in non-responders, deregulated pathways mainly involve cell adhesion and immune response .

Pharmacokinetics

Citalopram-d4, like its non-deuterated counterpart, is expected to have good bioavailability due to its ability to cross the blood-brain barrier . It is extensively metabolized in the liver, primarily via the CYP3A4 and 2C19 pathways . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact its bioavailability and thus its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of Citalopram-d4’s action primarily involve an increase in serotonergic transmission in the CNS . This is achieved by inhibiting the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . The enhanced serotonergic activity can result in improved mood and reduced symptoms of depression .

Action Environment

The action, efficacy, and stability of Citalopram-d4 can be influenced by various environmental factors. These can include the individual’s genetic makeup, the presence of other medications, and overall health status. For instance, individuals with certain genetic variations in the CYP450 enzymes may metabolize Citalopram-d4 differently, potentially affecting its efficacy . Additionally, co-administration with other medications can lead to drug-drug interactions, potentially impacting the drug’s effectiveness and safety profile .

Biochemische Analyse

Biochemical Properties

Citalopram-d4 Hydrobromide plays a significant role in biochemical reactions, particularly in the inhibition of serotonin reuptake. It interacts with several biomolecules, including the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, Citalopram-d4 Hydrobromide increases the availability of serotonin in the synaptic cleft, enhancing serotonergic transmission. Additionally, it has been shown to act as an antagonist of nicotinic acetylcholine receptors .

Cellular Effects

Citalopram-d4 Hydrobromide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase neurogenesis and reduce oxidative stress in neuronal cells . The compound also affects the processing of amyloid-β precursor protein, which is relevant in the context of Alzheimer’s disease . By modulating these cellular processes, Citalopram-d4 Hydrobromide can impact overall cell function and health.

Molecular Mechanism

The molecular mechanism of Citalopram-d4 Hydrobromide involves the inhibition of serotonin reuptake by binding to the serotonin transporter (SERT). This binding prevents the reabsorption of serotonin into the presynaptic neuron, thereby increasing its availability in the synaptic cleft . The compound’s selectivity for serotonin reuptake inhibition is higher compared to other SSRIs, with minimal effects on dopamine and norepinephrine transporters . Additionally, Citalopram-d4 Hydrobromide has been shown to interact with nicotinic acetylcholine receptors, further influencing neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Citalopram-d4 Hydrobromide can change over time. Studies have shown that the compound remains stable and effective over extended periods, with sustained-release formulations providing consistent bioavailability . Long-term administration of Citalopram-d4 Hydrobromide has been associated with continuous suppression of serotonin synthesis and content in the brain . These temporal effects are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics in research settings.

Dosage Effects in Animal Models

The effects of Citalopram-d4 Hydrobromide vary with different dosages in animal models. Acute administration of the compound has been shown to induce anxiogenic effects, while repeated administration leads to anxiolytic effects . High doses of Citalopram-d4 Hydrobromide have been associated with toxic effects, particularly in models of epilepsy . These dosage-dependent effects highlight the importance of careful dosing in experimental studies to avoid adverse outcomes.

Metabolic Pathways

Citalopram-d4 Hydrobromide is primarily metabolized in the liver through N-demethylation by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The main metabolite, demethylcitalopram, retains some pharmacological activity but is less potent than the parent compound. The metabolic pathways involved in the degradation of Citalopram-d4 Hydrobromide are essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Citalopram-d4 Hydrobromide is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution of approximately 12 L/kg and binds to plasma proteins at a rate of about 80% . Its distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system. The transport and distribution properties of Citalopram-d4 Hydrobromide are critical for its efficacy as an antidepressant and research tool.

Subcellular Localization

The subcellular localization of Citalopram-d4 Hydrobromide is primarily within the synaptic cleft, where it exerts its inhibitory effects on serotonin reuptake. The compound’s localization is directed by its interaction with the serotonin transporter (SERT), which is predominantly found in the presynaptic neuron membrane . This specific targeting ensures that Citalopram-d4 Hydrobromide effectively modulates serotonergic transmission, contributing to its antidepressant effects.

Vorbereitungsmethoden

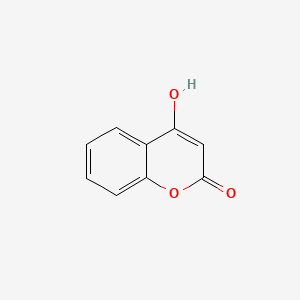

Synthesewege und Reaktionsbedingungen: 2,8-Chinolindiol kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 8-Hydroxychinolin mit einem Oxidationsmittel. Eine weitere Methode beinhaltet die Verwendung von Chinolin-2,8-dion als Ausgangsmaterial, das dann zu 2,8-Chinolindiol reduziert wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von 2,8-Chinolindiol beinhaltet typischerweise eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die genauen Einzelheiten dieser industriellen Verfahren sind oft geheim und können zwischen den Herstellern variieren .

Analyse Chemischer Reaktionen

2,8-Chinolindiol unterliegt aufgrund der Gegenwart von Hydroxylgruppen und der Chinolinringstruktur verschiedenen Arten von chemischen Reaktionen:

Oxidation: Es kann zu Chinolin-2,8-dion oxidiert werden.

Reduktion: Die Verbindung kann zu verschiedenen Hydrochinolin-Derivaten reduziert werden.

Substitution: Es kann elektrophile Substitutionsreaktionen eingehen, insbesondere am Chinolinring.

Veresterung: Reaktion mit Carbonsäuren unter Bildung von Estern.

Veretherung: Reaktion mit Alkylhalogeniden unter Bildung von Ethern.

Vergleich Mit ähnlichen Verbindungen

2,8-Chinolindiol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

8-Hydroxychinolin: Ähnlich in der Struktur, aber ohne die zweite Hydroxylgruppe in der 2-Position.

2,4-Chinolindiol: Hat Hydroxylgruppen in der 2- und 4-Position anstelle von 2 und 8.

8-Hydroxycarbostyril: Eine weitere tautomere Form von 2,8-Chinolindiol.

Die Einzigartigkeit von 2,8-Chinolindiol liegt in seinem spezifischen Hydroxylierungsmuster, das im Vergleich zu seinen Analogen einzigartige chemische und biologische Eigenschaften verleiht .

Eigenschaften

IUPAC Name |

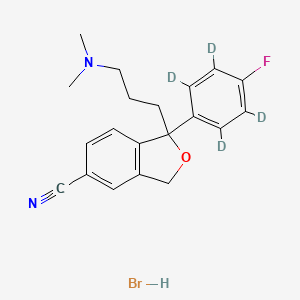

1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i5D,6D,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHMBLDNRMIGDW-VBMPRCAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-58-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)

![[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B602368.png)